N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide
説明
N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide, also known as DFMO, is a chemical compound that has been extensively studied for its potential as an anticancer agent. DFMO is a hydrazine derivative that inhibits the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation is often observed in cancer cells. DFMO has been shown to inhibit tumor growth in preclinical models and is currently being evaluated in clinical trials for various types of cancer.
作用機序
N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide inhibits the enzyme ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation is often observed in cancer cells. By inhibiting ODC, this compound reduces the levels of polyamines in cancer cells, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of polyamines in cancer cells, leading to decreased cell growth and proliferation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to modulate the immune system by increasing the activity of natural killer (NK) cells and reducing the levels of immunosuppressive cells.
実験室実験の利点と制限
N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide has several advantages for use in lab experiments. It is a well-characterized compound that is commercially available and relatively easy to synthesize. This compound has also been extensively studied in preclinical models, making it a useful tool for investigating the role of polyamines in cancer and other diseases.
One limitation of this compound is its specificity for ODC. While ODC is a key enzyme in the biosynthesis of polyamines, there are other enzymes involved in this pathway that may also be important for cancer cell growth and proliferation. In addition, this compound may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide. One area of interest is the development of combination therapies that include this compound and other drugs that target the polyamine pathway or other cancer-related pathways. Another area of interest is the development of biomarkers that can predict which patients are most likely to benefit from this compound treatment.
In addition, there is ongoing research on the mechanisms of action of this compound and the polyamine pathway in cancer cells. This research may lead to the identification of new targets for cancer therapy and the development of more effective treatments for cancer and other diseases.
Conclusion:
This compound is a well-studied compound that has shown promise as an anticancer agent. Its ability to inhibit the biosynthesis of polyamines, which are essential for cell growth and proliferation, makes it a promising tool for investigating the role of polyamines in cancer and other diseases. While there are limitations to its use in lab experiments, this compound is a valuable tool for investigating the mechanisms of cancer and developing new therapies for this devastating disease.
科学的研究の応用
N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that this compound can inhibit tumor growth in various types of cancer, including neuroblastoma, colon cancer, and prostate cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Clinical trials have been conducted to evaluate the safety and efficacy of this compound in various types of cancer, including neuroblastoma, colorectal cancer, and prostate cancer. Early-phase clinical trials have shown promising results, with some patients exhibiting partial or complete responses to this compound treatment.
特性
IUPAC Name |
N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazinyl]-2-oxoacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O3/c1-3-17(4-2)13(20)12(19)16-15-11(18)9-6-5-7-10(14)8-9/h5-8H,3-4H2,1-2H3,(H,15,18)(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWJBGXSADYKKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NNC(=O)C1=CC(=CC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。